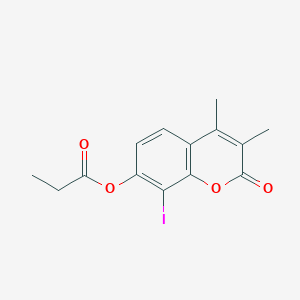
8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate typically involves the iodination of 3,4-dimethyl-2-oxochromen-7-yl propanoate. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production scale and efficiency. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the chromen-2-one moiety can be reduced to form alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), room temperature.
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.
Major Products Formed
Substitution: Amino or thio derivatives of the chromen-2-one structure.
Oxidation: Oxo derivatives with enhanced electrophilic properties.
Reduction: Alcohol derivatives with potential biological activities.
Scientific Research Applications
Chemistry
In chemistry, 8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its derivatives may serve as lead compounds for the development of new drugs targeting various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, dyes, and polymers.
Mechanism of Action
The mechanism of action of 8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and chromen-2-one moiety play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(8-Bromo-3,4-dimethyl-2-oxochromen-7-yl) propanoate: Similar structure with a bromine atom instead of iodine.
(8-Chloro-3,4-dimethyl-2-oxochromen-7-yl) propanoate: Similar structure with a chlorine atom instead of iodine.
(8-Fluoro-3,4-dimethyl-2-oxochromen-7-yl) propanoate: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 8-iodo-3,4-dimethyl-2-oxo-2H-chromen-7-yl propionate imparts unique chemical and biological properties compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding interactions, making it a valuable compound for various applications.
Properties
CAS No. |
499117-23-6 |
|---|---|
Molecular Formula |
C14H13IO4 |
Molecular Weight |
372.15g/mol |
IUPAC Name |
(8-iodo-3,4-dimethyl-2-oxochromen-7-yl) propanoate |
InChI |
InChI=1S/C14H13IO4/c1-4-11(16)18-10-6-5-9-7(2)8(3)14(17)19-13(9)12(10)15/h5-6H,4H2,1-3H3 |
InChI Key |
VDKWPOLLCGXYLR-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)I |
Canonical SMILES |
CCC(=O)OC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















